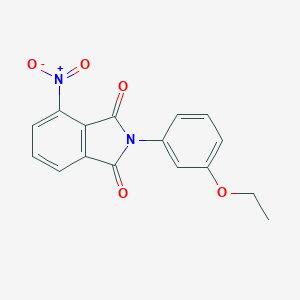
2-(3-Ethoxyphenyl)-4-nitroisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethoxyphenyl)-4-nitroisoindole-1,3-dione is a complex organic compound with a unique structure that includes an ethoxyphenyl group and a nitro group attached to an isoindole dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxyphenyl)-4-nitroisoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the nitration of an ethoxyphenyl derivative followed by cyclization to form the isoindole dione core. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction conditions and minimizing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxyphenyl)-4-nitroisoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted isoindole dione derivatives.
Scientific Research Applications
2-(3-Ethoxyphenyl)-4-nitroisoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(3-Ethoxyphenyl)-4-nitroisoindole-1,3-dione exerts its effects is primarily through its interaction with specific molecular targets. The nitro group can participate in redox reactions, altering the oxidative state of biological molecules. Additionally, the isoindole dione core can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-methoxyphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione: Similar structure with a methoxy group instead of an ethoxy group.
2-(4-ethoxyphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione: Similar structure with the ethoxy group in a different position.
2-(3-ethoxyphenyl)-4-amino-1H-isoindole-1,3(2H)-dione: Similar structure with an amino group instead of a nitro group.
Uniqueness
2-(3-Ethoxyphenyl)-4-nitroisoindole-1,3-dione is unique due to the specific positioning of the ethoxy and nitro groups, which can influence its reactivity and interaction with biological targets. This unique structure can lead to distinct chemical and biological properties compared to its similar compounds.
Properties
Molecular Formula |
C16H12N2O5 |
|---|---|
Molecular Weight |
312.28 g/mol |
IUPAC Name |
2-(3-ethoxyphenyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O5/c1-2-23-11-6-3-5-10(9-11)17-15(19)12-7-4-8-13(18(21)22)14(12)16(17)20/h3-9H,2H2,1H3 |
InChI Key |
UBLKNFUAHZYWPW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















